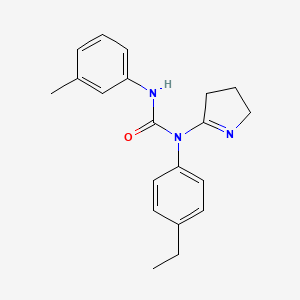
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea, also known as DPU-4, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Kinase Inhibitor Metabolites
A study details the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, showcasing the compound's relevance in the development of therapeutic agents targeting cancer and other diseases. The precise control over stereochemistry is crucial for the activity of such metabolites (Chen et al., 2010).
Gelation and Rheology Modification
Research on "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" demonstrates the compound's ability to form hydrogels in various acids, with gel properties dependent on the anion identity. This indicates the potential for tuning physical properties of gels, which can be useful in drug delivery and tissue engineering applications (Lloyd & Steed, 2011).
Molecular Recognition and Complexation
The association and complex formation of urea derivatives with various molecules, as studied through NMR spectroscopy and quantum chemical calculations, underline the importance of these compounds in understanding molecular recognition mechanisms. Such insights are valuable for the design of new molecular sensors and drug molecules (Ośmiałowski et al., 2013).
Chemical Structure and Biological Activity
The exploration of urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), reveals their significant role as cytokinin-like compounds in plant biology, affecting cell division and differentiation. This research is foundational for agricultural sciences, particularly in enhancing plant growth and productivity (Ricci & Bertoletti, 2009).
Synthesis and Antioxidant Activity
The synthesis and evaluation of novel compounds for their antioxidant activity highlight the potential of urea derivatives in combating oxidative stress, a key factor in many chronic diseases. This research contributes to the development of new antioxidants for pharmaceutical use (George et al., 2010).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-9-11-18(12-10-16)23(19-8-5-13-21-19)20(24)22-17-7-4-6-15(2)14-17/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHRWJMJPQFJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

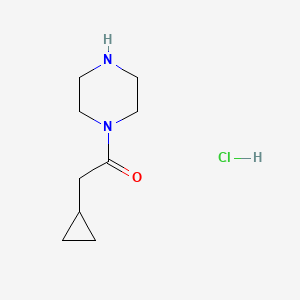
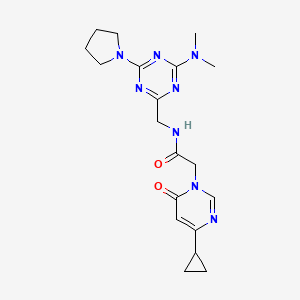
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2389239.png)
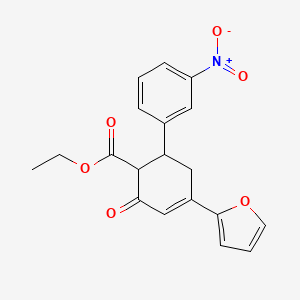

![sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B2389244.png)


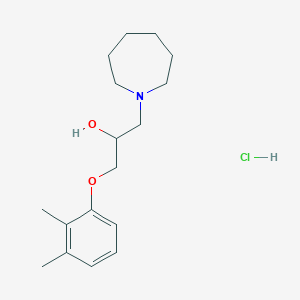

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)


![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)